N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID: This can be achieved through cyclization reactions involving appropriate precursors.
Condensation with 2-CHLORO-BENZALDEHYDE: The carboxylic acid is then reacted with 2-chloro-benzaldehyde in the presence of a suitable catalyst to form the benzylidene derivative.
Hydrazide Formation: The final step involves the reaction of the benzylidene derivative with hydrazine or a hydrazine derivative to form the hydrazide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID HYDRAZIDE: Lacks the benzylidene group.
2-CHLORO-BENZYLIDENE-HYDRAZIDE: Lacks the pyrazole and cyclopropyl groups.
Uniqueness
The unique combination of the cyclopropyl, pyrazole, and benzylidene groups in 5-CYCLOPROPYL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-CHLORO-BENZYLIDENE)-HYDRAZIDE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13ClN4O |
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Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13ClN4O/c15-11-4-2-1-3-10(11)8-16-19-14(20)13-7-12(17-18-13)9-5-6-9/h1-4,7-9H,5-6H2,(H,17,18)(H,19,20)/b16-8+ |
InChI Key |
QVZWODFYTIMPMQ-LZYBPNLTSA-N |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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